![molecular formula C10H19ClFN B1492246 3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098006-86-9](/img/structure/B1492246.png)
3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride
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Overview
Description
3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride (3-DCF-AZH) is an organic compound that has been studied for its various properties and applications. It is a cyclic azetidine derivative with a methyl group on the nitrogen atom and a fluoro group at the 3-position of the ring. 3-DCF-AZH is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Neurokinin-1 Receptor Antagonism for Emesis and Depression : A compound described as a neurokinin-1 (NK1) receptor antagonist, which is water-soluble and orally active, demonstrates potential in preclinical tests relevant to clinical efficacy in emesis and depression. The synthesis involves the construction of a dimethylaminomethyl triazolyl unit, indicative of the versatility of azetidine derivatives in drug design (Harrison et al., 2001).
Building Blocks in Medicinal Chemistry : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, showcases the utility of fluoroazetidine derivatives as building blocks in medicinal chemistry, offering a pathway for developing novel pharmaceutical agents (Van Hende et al., 2009).
Intramolecular Interactions in Ring Systems : Research into the structures of 3-fluoroazetidinium and its derivatives has provided insights into the influence of intramolecular interactions on molecular conformations, highlighting the significance of these small rings in medicinal chemistry (Gooseman et al., 2006).
properties
IUPAC Name |
3-[(3,3-dimethylcyclobutyl)methyl]-3-fluoroazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN.ClH/c1-9(2)3-8(4-9)5-10(11)6-12-7-10;/h8,12H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRAMNIKMEYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC2(CNC2)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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